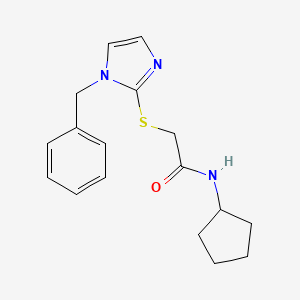

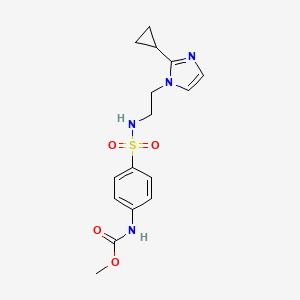

![molecular formula C15H11ClF3NO B2528464 2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 140690-80-8](/img/structure/B2528464.png)

2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide

Descripción general

Descripción

The compound "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" is a chlorinated acetamide with a trifluoromethyl group and phenyl rings. While the specific compound is not directly described in the provided papers, related structures have been synthesized and characterized, providing insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related chloroacetamide compounds typically involves the acylation of aniline derivatives with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of N-(2,6-dichloro-4-trifluoromethylphenyl)acetamide was achieved by reacting 2,6-dichloro-4-trifluoromethylaniline with POCl3 in acetate . Similarly, other chloroacetamide derivatives have been synthesized through reactions involving chloroacetyl chloride and aniline derivatives in the presence of catalysts or other reagents . These methods could potentially be adapted for the synthesis of "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide."

Molecular Structure Analysis

The molecular structure of chloroacetamide derivatives is characterized by the presence of dihedral angles between the acetamide group and the substituted phenyl rings. For example, in N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide, the dihedral angles between the acetamide group and the phenyl rings were found to be significant, indicating a non-planar configuration . This suggests that "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" may also exhibit a non-planar structure with specific dihedral angles contributing to its overall conformation.

Chemical Reactions Analysis

Chloroacetamide compounds can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, the crystal packing of some chloroacetamide derivatives is stabilized by N—H⋯O hydrogen bonds and weak C—H⋯O interactions . These interactions are crucial for the stability and reactivity of the compounds. The presence of a trifluoromethyl group in the compound of interest may influence its reactivity and the types of chemical reactions it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives can be influenced by their molecular structure and substituents. For example, the optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, and the compound exhibited solvatochromic effects depending on the polarity of the solvent . This indicates that "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" may also show solvatochromic behavior and other solvent-dependent properties. Additionally, the presence of halogen atoms and the trifluoromethyl group could affect the compound's boiling point, melting point, and solubility.

Aplicaciones Científicas De Investigación

Radiosynthesis in Herbicide Studies

The study by Latli and Casida (1995) involved the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides. Although the specific chemical name "2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide" is not directly mentioned, the research focuses on closely related compounds, highlighting applications in understanding the metabolism and mode of action of such chemicals in agricultural settings (Latli & Casida, 1995).

Comparative Metabolism of Herbicides

Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. This research provides insights into the biochemical pathways and potential toxicological profiles of chloroacetamide compounds, which are structurally related to the chemical , thereby informing both safety assessments and environmental impact studies (Coleman et al., 2000).

Crystal Structure Analysis

Boechat et al. (2011) reported on the structures of two acetamide compounds with slight variations from the queried chemical, emphasizing the role of intermolecular interactions in determining the three-dimensional arrays of these compounds. This type of research is crucial for the development of new materials and drugs, showcasing how subtle changes in molecular structure can significantly affect the physical and chemical properties of a compound (Boechat et al., 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research by Rani et al. (2014) on synthesized 2-(substituted phenoxy) acetamide derivatives, including compounds structurally similar to the queried chemical, highlights the potential for discovering new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This demonstrates the broad application spectrum of acetamide derivatives in pharmaceutical research (Rani et al., 2014).

Safety and Hazards

Direcciones Futuras

Trifluoromethyl derivatives are widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been found to inhibit certain enzymes and receptors, leading to various biological effects .

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities .

Pharmacokinetics

The molecular weight of the compound is 23761 , which could influence its bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-13(10-5-2-1-3-6-10)14(21)20-12-8-4-7-11(9-12)15(17,18)19/h1-9,13H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWONRNRNHBUEMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-2-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

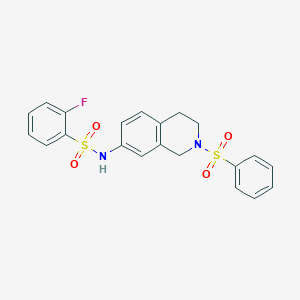

![1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperidine-3-carboxamide](/img/structure/B2528381.png)

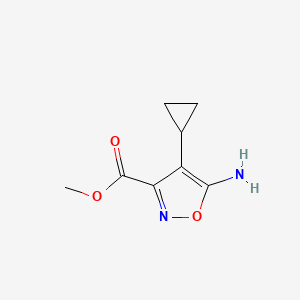

![Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B2528384.png)

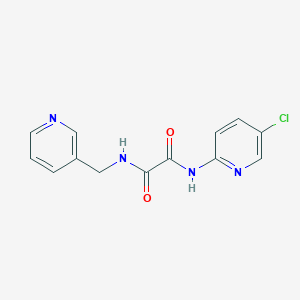

![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2528387.png)

methanone](/img/structure/B2528389.png)

![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)

![2-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2528394.png)

![N-cyclohexyl-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2528396.png)

![2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2528404.png)